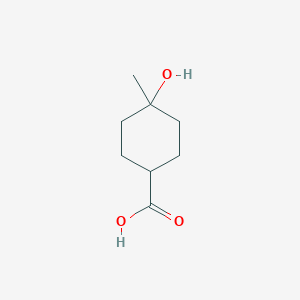

4-hydroxy-4-methylcyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

4-hydroxy-4-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(11)4-2-6(3-5-8)7(9)10/h6,11H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCRINBXSYWWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701228557 | |

| Record name | trans-4-Hydroxy-4-methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-28-0 | |

| Record name | trans-4-Hydroxy-4-methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-hydroxy-4-methylcyclohexane-1-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of 4-methylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the carboxylic acid group.

Industrial Production Methods

In industrial settings, the compound can be produced through catalytic hydrogenation of 4-methylcyclohexanone followed by oxidation. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: 4-Methylcyclohexanone or 4-methylcyclohexanal.

Reduction: 4-Hydroxy-4-methylcyclohexanol.

Substitution: 4-Halo-4-methylcyclohexanecarboxylic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound has been explored for its potential use as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable building block for drug molecules.

- Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for further pharmacological studies.

-

Synthesis of Chiral Compounds :

- The presence of stereocenters in 4-hydroxy-4-methylcyclohexane-1-carboxylic acid allows for the synthesis of chiral compounds, which are crucial in the development of enantiomerically pure drugs. This is particularly relevant in the pharmaceutical industry where the efficacy and safety of drugs can depend on their chirality.

Materials Science Applications

-

Polymer Chemistry :

- This compound can be utilized in the synthesis of polyesters and other polymeric materials. Its carboxylic acid group can react with alcohols to form ester linkages, which are fundamental in creating various polymer structures.

- The incorporation of this compound into polymer matrices could enhance properties such as flexibility, thermal stability, and mechanical strength.

-

Coatings and Adhesives :

- The chemical's reactivity makes it suitable for formulating coatings and adhesives. Its hydroxyl group can participate in cross-linking reactions, improving the durability and adhesion properties of these materials.

Organic Synthesis Applications

-

Synthetic Intermediates :

- This compound serves as an important intermediate in organic synthesis pathways. It can be transformed into various derivatives through functional group modifications.

- Its ability to undergo esterification, amidation, and other transformations expands its utility in synthetic organic chemistry.

-

Research Studies :

- The compound has been used in academic research to study reaction mechanisms and to develop new synthetic methodologies. Its unique structure provides insights into stereochemical outcomes and reactivity patterns in organic reactions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-hydroxy-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical processes. The compound can act as an inhibitor or activator of enzymes, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below compares 4-hydroxy-4-methylcyclohexane-1-carboxylic acid with analogous cyclohexanecarboxylic acids:

Key Observations:

Molecular Weight : The addition of a methyl group in the target compound increases its molecular weight compared to 4-hydroxy derivatives (e.g., 144.17 vs. 158.2 g/mol).

The hydroxyl group enhances polarity and hydrogen-bonding capacity, which may increase acidity compared to non-hydroxylated analogs.

The methyl group’s electron-donating nature in the target compound may slightly raise its pKa compared to non-methylated analogs.

Physicochemical and Functional Differences

Boiling Points and Stability:

- 4-Methylcyclohexane-1-carboxylic acid has a boiling point of 134–136°C at 15 mmHg . The target compound’s hydroxyl group may increase its boiling point due to hydrogen bonding, though data are unavailable.

- The hydroxyl group in the target compound makes it more susceptible to oxidation compared to non-hydroxylated analogs like 4-methylcyclohexane-1-carboxylic acid.

Biological Activity

4-Hydroxy-4-methylcyclohexane-1-carboxylic acid, also known as 4-hydroxy-1-methylcyclohexane-1-carboxylic acid, is a bicyclic organic compound notable for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

The compound features a cyclohexane ring with hydroxyl and carboxylic acid functional groups, which are critical for its biological interactions. The stereochemistry of the compound significantly influences its reactivity and biological activity.

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which helps neutralize free radicals and reduce oxidative stress in cells. This property is essential for protecting cellular components from oxidative damage, thereby contributing to overall cellular health.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating various inflammatory diseases. The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators.

3. Antimicrobial Activity

The compound has shown promise in inhibiting the growth of certain bacteria and fungi. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, while its activity against Gram-negative strains remains less pronounced.

Case Study: Metabolic Disorders

A notable study isolated this compound from urine samples of children suspected of having metabolic disorders. The characterization of this compound was performed using gas chromatography-mass spectrometry (GC-MS), revealing its potential dietary origins and metabolic significance .

Toxicological Assessment

A human health assessment indicated that the no observed adverse effect levels (NOAELs) for this compound were established at 30 mg/kg bw/day in males and 100 mg/kg bw/day in females during toxicity screening tests on rats. Observed effects included hepatocellular hypertrophy and changes in body weight gain, highlighting the need for careful dosage considerations in therapeutic applications .

The biological activities of this compound can be attributed to its structural characteristics:

- Antioxidant Mechanism : The hydroxyl group plays a crucial role in scavenging free radicals.

- Anti-inflammatory Mechanism : The carboxylic acid group may interact with inflammatory mediators, potentially inhibiting their activity.

- Antimicrobial Mechanism : The lipophilicity of the compound contributes to its ability to penetrate microbial membranes, disrupting their integrity.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Antioxidant Activity | Anti-inflammatory Effects | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Salicylic Acid (2-Hydroxybenzoic Acid) | High | Yes | Yes |

| 3-Hydroxybutanoic Acid | Low | No | Moderate |

Q & A

Q. What are the optimal synthetic routes for 4-hydroxy-4-methylcyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves hydroxylation of methyl-substituted cyclohexane precursors or selective oxidation of ketone intermediates. For example:

- Route 1 : Hydroboration-oxidation of 4-methylcyclohexene derivatives, followed by carboxylation, achieves yields of ~65% under anhydrous conditions .

- Route 2 : Catalytic hydrogenation of 4-hydroxy-4-methylcyclohexanone derivatives using Pd/C in acidic media yields 70–80% purity, requiring careful pH control to avoid decarboxylation .

| Synthesis Method | Key Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Hydroboration-oxidation | BH₃·THF, H₂O₂/NaOH | 65% | 96% |

| Catalytic hydrogenation | Pd/C, H₂ (1 atm), HCl (pH 3–4) | 70–80% | 90% |

Reference: Synthesis challenges include steric hindrance from the methyl group, which slows reaction kinetics. Optimize temperature (40–60°C) and solvent polarity (e.g., THF) to enhance regioselectivity .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer: Use a combination of:

- HPLC-MS : To detect trace impurities (<0.1%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 159.1) .

- NMR : ¹H NMR (CDCl₃) shows distinct signals for the hydroxyl (δ 1.8–2.1 ppm) and carboxylic protons (δ 12.1 ppm). ¹³C NMR confirms cyclohexane ring substitution patterns .

- FT-IR : Peaks at 3200–3500 cm⁻¹ (O-H stretch) and 1700 cm⁻¹ (C=O stretch) validate functional groups .

Reference: Discrepancies in molecular weight (e.g., 142.2 vs. 144.17 g/mol) may arise from hydration states; use Karl Fischer titration to quantify residual water .

Q. What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (Xn classification). Avoid inhalation; work in fume hoods .

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure forms be addressed?

Methodological Answer: The compound’s cyclohexane ring exhibits chair conformers, with axial-equatorial isomerism affecting reactivity:

- Chiral Resolution : Use (+)- or (-)-menthol as chiral auxiliaries in esterification, achieving >90% enantiomeric excess (ee) via recrystallization .

- Asymmetric Catalysis : Employ Sharpless dihydroxylation with Ti(OiPr)₄ and DET ligands to control hydroxyl group stereochemistry .

Reference: Racemization risks increase above 60°C; monitor optical rotation ([α]D²⁵) during synthesis .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

Methodological Answer: Discrepancies often arise from polymorphic forms or solvent adducts:

- Melting Point : Literature values range from 134–136°C (anhydrous) to 120–122°C (hydrated). Use DSC to identify polymorph transitions .

- Solubility : Conflicting solubility in water (1.2 g/L vs. 0.8 g/L) may reflect pH-dependent ionization (pKa ~4.5). Conduct titrimetry to validate .

| Property | Reported Range | Resolution Method |

|---|---|---|

| Melting Point | 120–136°C | Differential Scanning Calorimetry (DSC) |

| Aqueous Solubility | 0.8–1.2 g/L | Potentiometric Titration |

Reference: Contradictions in molecular formula (C₈H₁₄O₂ vs. C₇H₁₂O₃) may stem from misannotation; cross-check CAS registry (e.g., 4331-54-8) .

Q. What strategies are effective for evaluating its biological activity in metabolic studies?

Methodological Answer:

- In Vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase-2) using fluorogenic substrates and IC₅₀ calculations .

- Metabolite Profiling : LC-MS/MS identifies urinary metabolites (e.g., glucuronide conjugates) in model organisms .

- Toxicity Screening : Use C. elegans or zebrafish embryos to assess developmental toxicity at 10–100 µM doses .

Reference: Isolated from urine in metabolic disorder studies, this compound’s accumulation correlates with impaired β-oxidation pathways .

Q. How do enzymatic synthesis methods compare to traditional chemical routes in scalability and sustainability?

Methodological Answer:

- Enzymatic Routes : Lipase-catalyzed esterification reduces waste (E-factor <5) but requires costly immobilized enzymes (e.g., Novozym 435) .

- Chemical Routes : Higher yields (70–80%) but generate halogenated byproducts (e.g., Cl⁻ from HCl), necessitating neutralization .

| Parameter | Enzymatic | Chemical |

|---|---|---|

| Yield | 50–60% | 70–80% |

| Environmental Impact | Low (aqueous solvents) | Moderate (organic waste) |

| Cost | High (enzyme reuse ≤5 cycles) | Low (bulk reagents) |

Reference: Enzymatic methods are preferable for green chemistry but require optimization of pH (6–7) and temperature (30–40°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.